(S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13474470
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N2O4 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 2-[ethyl-[[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)11-15-9-6-10-19(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m0/s1 |
| Standard InChI Key | VEXYKWZIOANGRU-HNNXBMFYSA-N |
| Isomeric SMILES | CCN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
| SMILES | CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
| Canonical SMILES | CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
Introduction
Molecular Structure and Stereochemical Features
Core Architecture
The compound features a pyrrolidine ring—a five-membered secondary amine heterocycle—substituted at the 2-position with a [(carboxymethyl-ethyl-amino)-methyl] group and at the 1-position with a benzyl ester moiety . The molecular formula is C17H24N2O4, with a molar mass of 320.4 g/mol. Key structural elements include:
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Pyrrolidine backbone: Provides rigidity and influences conformational dynamics.
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Benzyl ester: Enhances lipid solubility and serves as a protective group for carboxylic acids.
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Carboxymethyl-ethyl-amino side chain: Introduces hydrogen-bonding capacity and ionic character via its carboxylate group .
Stereochemical Considerations
The (S)-configuration at the 2-position chiral center is critical for its interactions with biological targets. Stereochemical integrity is maintained during synthesis through enantioselective strategies, such as C(sp3)-H activation and chiral auxiliaries . X-ray crystallography and NMR studies confirm the spatial arrangement of substituents, which dictates binding affinity to enzymes and receptors .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis typically involves four key steps (Figure 1):
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Pyrrolidine functionalization: Introduction of the aminomethyl group via nucleophilic substitution or reductive amination .
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Carboxymethyl-ethyl-amino side chain installation: Achieved through coupling reactions using EDCI/HOBt or BOP reagents .
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Benzyl ester protection: Employing benzyl chloroformate under basic conditions .
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Enantiomeric resolution: Chiral chromatography or enzymatic hydrolysis to isolate the (S)-enantiomer .
Optimized conditions:
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Solvents: DMF, THF, or dichloromethane for coupling reactions .
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Catalysts: Palladium-based catalysts for hydrogenolysis during deprotection .
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Yield improvements: Continuous flow reactors enhance efficiency (yield: 65–78%).
Chemical Reactivity and Functional Group Transformations
Ester Hydrolysis
The benzyl ester undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid, a precursor for prodrug formulations :
Conditions: 1M NaOH, 60°C, 12h (yield: 85–92%).
Amide Bond Formation
The primary amine reacts with acyl chlorides or activated esters to form bioactive conjugates (Table 1) :
| Substrate | Product | Application |
|---|---|---|
| Acetyl chloride | N-Acetyl derivative | Neuroprotective agents |
| Sulfonamide reagents | Sulfonamide analogs | Enzyme inhibitors |
Mechanism: Nucleophilic acyl substitution facilitated by DIPEA .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing pyrrolidine-based kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) .
Biochemical Probes
Fluorescently tagged derivatives enable receptor localization studies in neuronal tissues .
Comparative Analysis of Structural Analogs
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylate | C16H22N2O4 | Enhanced metabolic stability |
| 3-[(Ethyl-carbamoyl)-methyl]-pyrrolidine-1-benzoate | C15H20N2O3 | Improved blood-brain barrier penetration |
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